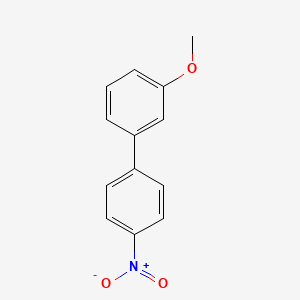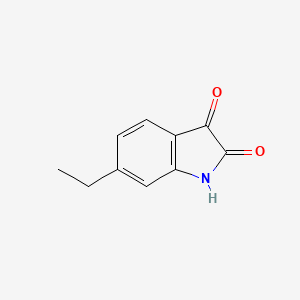
5-溴-2-羟基环庚三烯-2,4,6-酮
描述
5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a brominated derivative of tropolone, a non-benzenoid aromatic compound. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
科学研究应用
5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of fused heterocycles and metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production methods for 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone.
Reduction Reactions: The compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one derivatives.
Oxidation: Formation of 5-bromo-2-oxocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one.
作用机制
The mechanism of action of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming stable complexes with metal ions in the active site, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
Tropolone: The parent compound, known for its aromaticity and reactivity.
2-Hydroxycyclohepta-2,4,6-trien-1-one: Lacks the bromine atom but shares similar structural features.
5-Chloro-2-hydroxycyclohepta-2,4,6-trien-1-one: A chlorinated derivative with similar reactivity.
Uniqueness
The bromine atom increases the compound’s electrophilicity, making it more reactive in substitution and addition reactions compared to its non-brominated counterparts .
属性
IUPAC Name |
5-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLUZDNJJOKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498452 | |
| Record name | 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3172-00-7 | |
| Record name | 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)
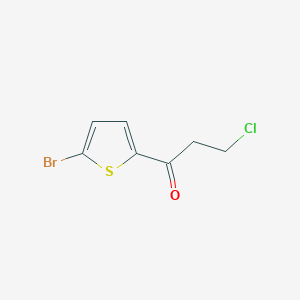
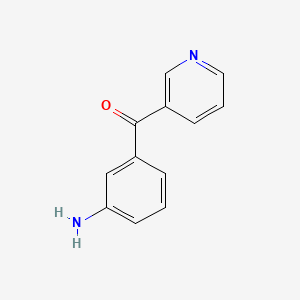
![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)

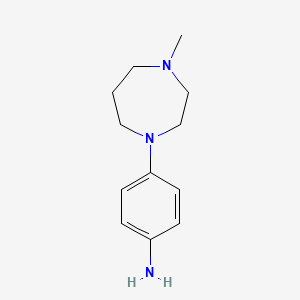
![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)
